molecular formula C7H13ClO3 B2506839 Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester CAS No. 98015-51-1

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester

Cat. No.: B2506839
CAS No.: 98015-51-1
M. Wt: 180.63
InChI Key: KDXWFUGPHWFKSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester is a chemical compound with the molecular formula C7H13ClO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a carbonic acid ester group and a chloroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester typically involves the reaction of carbonic acid derivatives with chloroethyl and tert-butyl groups. One common method is the reaction of carbonic acid with 1-chloroethanol and tert-butyl alcohol under acidic conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of temperature and reaction time to ensure the stability of the product .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carbonic acid and the corresponding alcohol.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid, 1-chloroethyl 1,1-dimethylethyl ester involves its interaction with molecular targets through its ester and chloroethyl groups. These interactions can lead to various biochemical effects, depending on the specific application. The compound can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 1,1-dimethylethyl ethyl ester
  • Carbonic acid, 1,1-dimethylethyl 1-phenyl-2-propen-1-yl ester
  • Carbonic acid, C,C’- [ (1-methylethylidene)di-4,1-phenylene] C,C’-bis (1,1-dimethylethyl) ester

Uniqueness

This uniqueness makes it valuable for specific synthetic and industrial processes .

Properties

IUPAC Name

tert-butyl 1-chloroethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO3/c1-5(8)10-6(9)11-7(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXWFUGPHWFKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a reactor cooled to +5° C., there are introduced 600 ml of dicloromethane, 43.7 g (0.59 mole) of tert-butanol and 94.7 g (0.66 mole) of α-chloroethyl chloroformate. 57 g (0.72 mole) of pyridine are then added dropwise and with stirring while the temperature is maintained at between 10° and 20° C. The mixture is stirred for 4 hours at room temperature.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step Two
Quantity
94.7 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

t-Butanol (3.34 mL, 35 mmol) and pyridine (3.39 mL, 42 mmol) were dissolved in 90 mL methylene chloride and cooled to −78° C. 1-Chloroethyl chloroformate (5.0 g, 35 mmol) was added dropwise and the reaction was slowly allowed to warm to room temperature, then stirred for 3 days. The r×n was evaporated, dissolved in ethyl acetate, then washed with water and brine, dried over magnesium sulfate and evaporated. It was noted that product evaporated under high vacuum. The product was distilled to yield 1-chloroethyl t-butyl carbonate a colorless oil (2.46 g, 39% yield).). 1H NMR (400 MHz, CDCl3) δ 6.41 (d, J=5.6 Hz, 1H), 1.82 (d, J=5.6 Hz, 3H), 1.53 (s, 9H).
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Yield
39%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.